2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Mode of Action
The compound interacts with ENPP1, inhibiting its activity . This inhibition disrupts the negative regulation of the STING pathway, potentially enhancing the body’s immune response against cancer cells .
Biochemical Pathways
The compound affects the STING pathway , a part of the innate immune system that plays a crucial role in the body’s defense against cancer . By inhibiting ENPP1, the compound allows for increased activity in the STING pathway, which can lead to enhanced immune responses against cancer cells .
Pharmacokinetics
The compound exhibits high microsomal stability in human, rat, and mouse liver microsome . This suggests that it may have good bioavailability.
Result of Action
The inhibition of ENPP1 by the compound leads to increased activity in the STING pathway . This can result in enhanced immune responses against cancer cells, potentially leading to their destruction .
Properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-12-3-8-16(9-13(12)2)27-19-17(10-23-27)20(29)26-21(25-19)30-11-18(28)24-15-6-4-14(22)5-7-15/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJWBZAFQPAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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